

## A Comparative Analysis of Centpropazine: An Experimental Antidepressant

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Centpropazine |           |
| Cat. No.:            | B186918       | Get Quote |

An objective comparison of **Centpropazine**'s clinical trial data against other established antidepressant alternatives, supported by available experimental data.

**Centpropazine** is an experimental antidepressant drug that underwent clinical development in India for the treatment of major depressive disorder.[1] Although it reached Phase 3 clinical trials, it was never marketed.[1] This guide provides a statistical analysis of the available clinical trial data for **Centpropazine** and compares its performance with other commonly used antidepressants. The information is intended for researchers, scientists, and drug development professionals to offer insights into the efficacy and safety profile of this investigational compound.

### **Efficacy Data**

Clinical trials for **Centpropazine** demonstrated a significant antidepressant effect. An open-label trial involving 42 patients with endogenous depression, treated with 40 to 120mg of **Centpropazine** daily for four weeks, showed a significant reduction in the Hamilton Depression Rating Scale (HDRS) scores in 34 of the patients.[2][3] The antidepressant effects were observed within one week in nine patients, within two weeks in 28 patients, and by the third week in all 34 responding patients.[2]

For comparison, a large network meta-analysis of 21 different antidepressants provides a broad overview of the relative efficacy of various established treatments. The efficacy, measured as the odds ratio (OR) for a positive response, is presented in the table below.



| Antidepressant | Odds Ratio (95% Credible Interval) vs.<br>Placebo |
|----------------|---------------------------------------------------|
| Amitriptyline  | 2.13 (1.89-2.41)                                  |
| Mirtazapine    | 1.89 (1.66-2.16)                                  |
| Venlafaxine    | 1.78 (1.60-1.98)                                  |
| Escitalopram   | 1.74 (1.56-1.94)                                  |
| Paroxetine     | 1.73 (1.56-1.92)                                  |
| Sertraline     | 1.67 (1.50-1.86)                                  |
| Agomelatine    | 1.66 (1.44-1.91)                                  |
| Citalopram     | 1.62 (1.45-1.81)                                  |
| Duloxetine     | 1.61 (1.44-1.81)                                  |
| Bupropion      | 1.58 (1.37-1.83)                                  |
| Fluvoxamine    | 1.58 (1.35-1.84)                                  |
| Fluoxetine     | 1.52 (1.39-1.67)                                  |
| Trazodone      | 1.51 (1.28-1.78)                                  |
| Reboxetine     | 1.37 (1.16-1.63)                                  |

Table 1: Comparative Efficacy of Various Antidepressants. This table displays the odds ratios for treatment response of several antidepressants compared to placebo, as determined by a network meta-analysis. Higher odds ratios indicate greater efficacy.

#### **Safety and Tolerability**

**Centpropazine** was generally well-tolerated in clinical studies. A study in healthy male volunteers with single oral doses ranging from 10 to 160 mg reported drowsiness, heaviness, weakness, and/or headache only at doses of 120 mg and above. In a multiple-dose study with 40 or 80 mg daily for four weeks, some subjects experienced mild restlessness and insomnia at the 80 mg dose. Importantly, no adverse effects were observed in laboratory tests, ECG, or



vital parameters in these studies. In the efficacy trial with depressed patients, giddiness, headache, dryness of mouth, and weakness were reported by 11 out of 42 patients.

The acceptability of various antidepressants can be compared by examining their dropout rates in clinical trials. The following table presents the odds ratios for patient dropouts for several antidepressants compared to placebo.

| Antidepressant | Odds Ratio (95% Credible Interval) for<br>Dropouts vs. Placebo |
|----------------|----------------------------------------------------------------|
| Clomipramine   | 1.30 (1.01-1.68)                                               |
| Reboxetine     | 1.12 (0.94-1.34)                                               |
| Trazodone      | 1.11 (0.91-1.36)                                               |
| Amitriptyline  | 1.10 (0.93-1.30)                                               |
| Duloxetine     | 1.08 (0.96-1.22)                                               |
| Fluvoxamine    | 1.08 (0.90-1.29)                                               |
| Venlafaxine    | 1.04 (0.93-1.16)                                               |
| Paroxetine     | 1.00 (0.89-1.12)                                               |
| Bupropion      | 0.98 (0.85-1.12)                                               |
| Mirtazapine    | 0.97 (0.83-1.13)                                               |
| Sertraline     | 0.93 (0.84-1.03)                                               |
| Escitalopram   | 0.92 (0.82-1.04)                                               |
| Citalopram     | 0.91 (0.81-1.02)                                               |
| Fluoxetine     | 0.88 (0.80-0.96)                                               |
| Agomelatine    | 0.84 (0.72-0.97)                                               |

Table 2: Comparative Acceptability of Various Antidepressants. This table shows the odds ratios for patient dropouts for several antidepressants compared to placebo. Odds ratios less than 1 suggest better tolerability than placebo.



# Experimental Protocols Centpropazine Clinical Efficacy Trial

- Study Design: An open-label clinical trial conducted over a period of four weeks.
- Participants: Forty-two patients diagnosed with endogenous depression.
- Intervention: Centpropazine administered orally at a dose range of 40 to 120 mg per day.
- Primary Outcome Measure: The change in the Hamilton Depression Rating Scale (HDRS)
   score from baseline to the end of the four-week treatment period.
- Statistical Analysis: The significance of the change in HDRS scores was evaluated, though
  the specific statistical tests used are not detailed in the available literature.

### **Centpropazine Clinical Pharmacology Study**

- Study Design: A double-blind, non-crossover study with random allocation to treatment groups.
- Participants: Healthy male volunteers.
- Intervention: Single oral doses of Centpropazine ranging from 10 to 160 mg, with each dose interspersed with a placebo. A multiple-dose phase involved daily administration of 40 or 80 mg for four weeks.
- Outcome Measures: Assessment of tolerability through reported adverse events, laboratory tests, electrocardiogram (ECG), and vital signs.

# Visualizations Hypothesized Antidepressant Signaling Pathway

The precise mechanism of action for **Centpropazine** is unknown, but it is described as having effects similar to imipramine, a tricyclic antidepressant. The diagram below illustrates a generalized signaling pathway for antidepressants that modulate monoamine neurotransmitters.





Click to download full resolution via product page

Caption: Generalized signaling pathway for monoamine-based antidepressants.

## **Centpropazine Clinical Trial Workflow**

The following diagram illustrates the workflow of the open-label clinical efficacy trial conducted for **Centpropazine**.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Centpropazine Wikipedia [en.wikipedia.org]
- 2. CLINICAL EFFICACY OF CENTPORPAZINE-A NEW ANTIDEPRESSANT PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of Centpropazine: An Experimental Antidepressant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186918#statistical-analysis-of-centpropazine-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com